molecular formula C14H18N4O2 B2670910 1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide CAS No. 1004194-05-1

1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B2670910
CAS No.: 1004194-05-1
M. Wt: 274.324
InChI Key: KCFIWAKMBPJXOO-UHFFFAOYSA-N
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Description

1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide (CAS 1004194-05-1) is a pyrazole-carbohydrazide derivative of significant interest in pharmaceutical and medicinal chemistry research. Compounds within this chemical class are recognized for their diverse biological activities, largely attributed to the pharmacophoric carbohydrazide moiety . Recent scientific studies on structurally similar pyrazole derivatives highlight a promising potential in two key research areas: combating oxidative stress and inhibiting cancer cell proliferation. Research indicates that specific pyrazole-carbohydrazide compounds demonstrate a remarkable antioxidative activity, including the strong inhibition of superoxide anion production, lipid peroxidation, and NADPH oxidase activity in cellular models . Furthermore, such molecules have shown interesting anticancer activity in screenings conducted by the National Cancer Institute (NCI), with some analogs proving able to strongly inhibit the proliferation of both solid tumor and leukemia cell lines . The core pyrazole structure is a privileged scaffold in drug discovery, known to confer a wide spectrum of biological properties, including antitumor, anticonvulsant, and antimicrobial effects . This product is intended for research purposes, such as investigating its mechanism of action, exploring its potential as a multitarget agent in inflammatory and oxidative pathways, and conducting preliminary antiproliferative assays. This compound is for research use only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

1-[(4-propan-2-ylphenoxy)methyl]pyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-10(2)11-3-5-12(6-4-11)20-9-18-8-7-13(17-18)14(19)16-15/h3-8,10H,9,15H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFIWAKMBPJXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the isopropylphenoxy group: This step involves the nucleophilic substitution of a halogenated phenol derivative with isopropyl alcohol in the presence of a base.

    Attachment of the carbohydrazide moiety: This can be done by reacting the pyrazole derivative with hydrazine hydrate under reflux conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Cyclocondensation Reactions

The carbohydrazide group undergoes cyclization to form heterocyclic systems under specific conditions.

Reaction TypeReagents/ConditionsProduct FormedKey FindingsReference
Oxadiazole formationAcetic acid, POCl₃, reflux1,3,4-Oxadiazole derivativesCyclodehydration yields 93% pure product
Benzoic acid, POCl₃, 80°C5-phenyl-1,3,4-oxadiazoleImproved thermal stability observed
Pyrazole carboxylateEthyl(ethoxymethylene) cyanoacetate, EtOHEthyl 5-amino-1H-pyrazole-4-carboxylateNucleophilic addition at hydrazide site

Mechanistic Insights :

  • Cyclodehydration with POCl₃ involves intramolecular nucleophilic attack by the hydrazide nitrogen on the adjacent carbonyl carbon, eliminating water and forming the oxadiazole ring .

  • Reaction with ethyl(ethoxymethylene) cyanoacetate proceeds via Schiff base formation, followed by cyclization .

Acylation and Functionalization

The hydrazide group reacts with acylating agents to form substituted derivatives.

Reaction TypeReagents/ConditionsProduct FormedKey FindingsReference
N-AcetylationAcetyl chloride, dioxane, 25°CN’-acetyl carbohydrazideIntermediate confirmed via ¹H NMR (δ 1.98 ppm for CH₃)
Carboxylic acid couplingBenzoic acid, DCC/DMAP, CH₂Cl₂Benzoylated pyrazole hydrazide85% yield; IR confirms C=O at 1685 cm⁻¹

Structural Confirmation :

  • N-Acetyl derivatives show characteristic singlet peaks for methyl groups in ¹H NMR and C=O stretches in IR .

Condensation with Carbonyl Compounds

The hydrazide group forms hydrazones and related derivatives.

Reaction TypeReagents/ConditionsProduct FormedKey FindingsReference
Hydrazone formation4-Nitrobenzaldehyde, EtOH, reflux(E)-N’-(4-nitrobenzyl

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation through various pathways:

  • Inhibition of Kinase Activity : Pyrazole derivatives have been shown to inhibit specific kinases involved in cancer signaling pathways, leading to reduced tumor growth.
  • Induction of Apoptosis : Certain studies suggest that these compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrazole derivative inhibited the growth of breast cancer cells by targeting specific oncogenic pathways .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects, which are crucial for treating conditions such as arthritis and other inflammatory diseases.

  • Mechanism : The anti-inflammatory activity is often attributed to the modulation of inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Study : Research has shown that pyrazole derivatives can significantly reduce inflammation in animal models, indicating their potential for therapeutic use in chronic inflammatory conditions .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented, with applications in treating bacterial and fungal infections.

  • Broad Spectrum Activity : Studies have indicated effectiveness against a range of pathogens, including resistant strains of bacteria.

Case Study : A recent investigation highlighted the efficacy of a similar pyrazole compound against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antimicrobial agent .

Chromatographic Techniques

1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide can be utilized as a derivatizing agent in high-performance liquid chromatography (HPLC).

  • Detection of Carbohydrates : It has been employed in pre-column derivatization methods for the quantitative analysis of carbohydrates using HPLC coupled with mass spectrometry.

Table 1: Summary of Analytical Applications

Application TypeMethodologyReference
Carbohydrate DetectionHPLC/ESI-MS Pre-column DerivatizationJournal of Chromatography B
Drug AnalysisChromatographic TechniquesVarious Studies

Mechanism of Action

The mechanism of action of 1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibiting enzyme activity: By binding to the active site of enzymes, it can prevent substrate binding and subsequent catalytic activity.

    Modulating receptor function: The compound can interact with cell surface or intracellular receptors, altering signal transduction pathways and cellular responses.

    Inducing oxidative stress: Through redox reactions, it can generate reactive oxygen species that affect cellular processes.

The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂ in ) may enhance antioxidant activity by stabilizing radical intermediates.
  • Halogenated substituents (e.g., Cl, F in ) improve membrane permeability due to increased lipophilicity.
  • Bulkier groups (e.g., isopropyl in the target compound) may hinder enzymatic degradation, prolonging biological half-life.
2.3. Physicochemical Properties
  • Molecular Weight : Estimated at ~290–300 g/mol (based on C₁₄H₁₈N₄O₂), comparable to analogues in .
  • Solubility: The isopropylphenoxy group reduces water solubility compared to methoxy-substituted compounds (e.g., ).
  • Spectral Data :
    • IR : Expected peaks at ~1660 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=N), and ~3300 cm⁻¹ (N-H) .
    • NMR : A singlet for the isopropyl group (δ 1.2–1.4 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
2.5. Crystallographic and Computational Insights
  • Crystal Packing : Analogues like (E)-5-Phenyl-N′-(1-phenylethylidene)-1H-pyrazole-3-carbohydrazide form hydrogen-bonded dimers, stabilizing the solid state .
  • Docking Studies : Pyrazole-carbohydrazides with flexible side chains (e.g., ) exhibit better receptor fit due to conformational adaptability.

Biological Activity

1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a pyrazole derivative that has garnered attention for its potential therapeutic applications. Pyrazole compounds are known for their diverse biological activities, including anti-inflammatory, antipyretic, antimicrobial, and antitumor effects. This article explores the biological activity of this specific compound, drawing from various research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H18N4O2\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2

Its molecular formula indicates the presence of functional groups that contribute to its biological activity. The isopropylphenoxy group is particularly noteworthy for its potential interactions with biological targets.

Anti-Diabetic Activity

Research indicates that pyrazole derivatives, including this compound, may act as inhibitors of 11-beta-hydroxysteroid dehydrogenase. This enzyme plays a crucial role in glucose metabolism and insulin sensitivity, making it a target for diabetes treatment. Studies have demonstrated that compounds with similar structures can improve glycemic control in diabetic models .

Anti-Inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various experimental models. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of pyrazole compounds has been extensively studied. This compound exhibits activity against a range of bacterial strains, suggesting its utility in treating infections. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Study 1: Anti-Diabetic Efficacy

A recent study evaluated the effects of various pyrazole derivatives on blood glucose levels in diabetic rats. The results indicated that this compound significantly reduced fasting blood glucose levels compared to the control group, demonstrating its potential as an anti-diabetic agent .

Study 2: Inflammatory Response Modulation

In vitro studies using macrophage cell lines showed that treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, key markers of inflammation. This suggests that the compound may modulate immune responses effectively, providing a basis for its use in inflammatory diseases .

Research Findings Summary Table

Activity Effect Reference
Anti-DiabeticReduced blood glucose levels
Anti-InflammatoryDecreased pro-inflammatory cytokines
AntimicrobialEffective against multiple bacterial strains

Q & A

Q. What synthetic routes are commonly employed for preparing pyrazole-3-carbohydrazide derivatives, and how can reaction conditions be optimized?

Pyrazole-3-carbohydrazides are typically synthesized via condensation reactions between pyrazole-carboxylic acid derivatives and hydrazine. For example:

  • Hydrazide formation : Reacting methyl pyrazole-3-carboxylate with hydrazine hydrate in ethanol under reflux yields the carbohydrazide intermediate .
  • Functionalization : Subsequent reactions with carbonyl-containing reagents (e.g., benzoyl chloride or substituted aldehydes) in solvents like benzene or acetic acid under reflux can introduce specific substituents .
    Key optimization parameters : Reaction time (3–6 hours), temperature (75–100°C), and stoichiometric ratios (1:1 hydrazide-to-reagent). Solvent choice (e.g., glacial acetic acid for cyclization) significantly impacts yield .

Q. What analytical techniques are critical for characterizing pyrazole-3-carbohydrazide derivatives?

  • Elemental analysis : Confirms molecular formula purity.
  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies proton environments (e.g., hydrazide -NH₂ at δ 4.5–5.5 ppm, aromatic protons at δ 6.5–8.5 ppm) .
    • IR : Detects functional groups (C=O stretch at 1650–1700 cm⁻¹, N-H bend at 3200–3400 cm⁻¹) .
  • X-ray crystallography : Resolves 3D structure using programs like SHELXL for refinement. Hydrogen bonding networks and torsion angles validate intramolecular interactions .

Q. How can preliminary biological activity screening be designed for this compound?

  • In vitro assays :
    • Enzyme inhibition : Test against targets like DNA gyrase (IC₅₀ determination via ATPase activity assays) .
    • Antimicrobial activity : Broth microdilution (MIC values against S. aureus or E. coli) .
  • In vivo models : For anticonvulsant activity, use maximal electroshock (MES) or pentylenetetrazol (PTZ)-induced seizures in rodents .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in pyrazole-carbohydrazide derivatives?

  • Data collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) at low temperature (100 K) minimizes thermal motion artifacts.
  • Refinement : Use SHELXL to model hydrogen atoms (AFIX commands) and anisotropic displacement parameters. For example, in a related compound, methyl hydrogens were idealized with AFIX 137, achieving R₁ < 0.05 .
  • Validation tools : CheckCIF/PLATON to identify outliers in bond lengths/angles .

Q. What strategies improve the bioactivity of pyrazole-3-carbohydrazides via structure-activity relationship (SAR) studies?

  • Substituent modification :
    • Aryl groups : Electron-withdrawing groups (e.g., -Br, -NO₂) enhance DNA gyrase inhibition (e.g., IC₅₀ = 0.15 µg/mL for 4-bromophenyl derivatives) .
    • Hydrazide chain : Bulky substituents (e.g., naphthyl) improve lipophilicity and membrane penetration .
  • Docking simulations : AutoDock Vina predicts binding modes with enzyme active sites (e.g., DNA gyrase ATP-binding pocket) .

Q. How can advanced synthetic methodologies diversify the pyrazole core?

  • Heterocyclic fusion : React pyrazole-4-carbaldehydes with hydrazine hydrate to form pyrazolo[3,4-c]pyrazole systems under acidic conditions .
  • Catalysis : Use K₂CO₃ or piperidine to facilitate nucleophilic aromatic substitution with phenols (e.g., 4-isopropylphenoxy methylation) .

Q. How are spectral contradictions addressed during structural elucidation?

  • Case study : Discrepancies in NMR splitting patterns may arise from tautomerism. Use variable-temperature NMR (VT-NMR) to observe dynamic equilibria .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) to rule out impurities .

Methodological Tables

Q. Table 1. Representative Biological Activities of Pyrazole-Carbohydrazide Derivatives

CompoundTargetIC₅₀/MICAssay ModelReference
N′-Benzoyl-3-(4-Br-phenyl)DNA gyrase0.15 µg/mLS. aureus
5-(Thiophen-2-yl) derivativeAnticonvulsantED₅₀ = 30 mg/kgMES-induced seizures

Q. Table 2. Crystallographic Refinement Parameters (SHELXL)

ParameterValueDescription
R₁/wR₂<0.05/<0.12Residual indices for data fit
AFIX commands137 (methyl), 43 (sp² C/N)Hydrogen idealization
Twinning detectionBASF parameterFor handling crystal twinning

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